7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-5-24-10-12-25(13-11-24)19-14-16(3)22-21-20(17(4)23-26(19)21)18-8-6-15(2)7-9-18/h6-9,14H,5,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWDVIHBTKIYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this specific compound, examining its mechanisms of action, therapeutic potential, and related research findings.
The biological activity of pyrazolo[1,5-a]pyrimidines is often attributed to their ability to inhibit various kinases involved in cell signaling pathways. Specifically, compounds in this class have shown promising results as inhibitors of the Pim-1 kinase, which is implicated in cancer cell proliferation and survival.
Research indicates that This compound may exert its effects by:
- Inhibiting Kinase Activity : The compound demonstrates selective inhibition of Pim-1 and Flt-3 kinases at submicromolar concentrations, which correlates with reduced phosphorylation of downstream targets like BAD protein .
- Inducing Apoptosis : By inhibiting Pim-1, the compound may promote apoptosis in cancer cells through modulation of survival pathways.
Anticancer Activity
A series of studies have evaluated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HCT-116 colorectal carcinoma and SK-BR-3 breast cancer cells) have shown that these compounds exhibit significant antiproliferative effects. The lead compound demonstrated a GI value of 86.28% against the NSCL cancer cell line HOP-92 at a concentration of 10 μM .
Selectivity Profile
The selectivity profile for This compound has been characterized through kinase inhibition assays. The results indicate:
| Kinase Target | Inhibition (%) at 1 μM |
|---|---|
| Pim-1 | >98% |
| Flt-3 | >95% |
| TRKC | 96% |
| TRKB | >90% |
This selectivity suggests a favorable safety profile compared to other kinase inhibitors that may exhibit broader activity and associated side effects .
Synthesis and Optimization
A study on the synthesis and optimization of pyrazolo[1,5-a]pyrimidines highlighted the importance of structural modifications to enhance biological activity. By varying substituents on the piperazine moiety and optimizing the pyrazolo core structure, researchers identified several analogs with improved potency against cancer cell lines while maintaining low hERG liability (a common concern for cardiac safety) .
Clinical Implications
Given the promising preclinical results, further investigations are warranted to assess the clinical applicability of This compound in oncology. Its mechanism targeting specific kinases involved in tumor growth presents an opportunity for developing targeted therapies with potentially fewer side effects than conventional chemotherapeutics.
Comparison with Similar Compounds
Position 3 Modifications
- 3-(p-Tolyl) (Target Compound) : Enhances hydrophobic interactions in kinase ATP pockets (e.g., TRK, CDK2), as seen in analogues with 200-fold potency increases in PDE4 inhibition .
- 3-(4-Fluorophenyl) (e.g., V0D ligand in ): The electron-withdrawing fluorine atom improves binding affinity to kinases like TRKA, with reported IC₅₀ values <10 nM in cellular assays .
- 3-Phenyl (e.g., ZINC2323533 in ): Simpler hydrophobic interactions but reduced selectivity due to lack of methyl/electron-donating groups .
Position 7 Modifications
- 7-(4-Ethylpiperazinyl) (Target Compound) : The ethylpiperazine group balances solubility and kinase selectivity, as piperazine derivatives are common in PI3Kδ and JAK inhibitors .
- 7-Morpholinyl (e.g., PI3Kδ inhibitors in ): Morpholine enhances isoform selectivity (e.g., PI3Kδ IC₅₀ = 5 nM vs. PI3Kγ IC₅₀ >1,000 nM) but reduces CNS penetration due to higher polarity .
- 7-Trifluoromethyl (e.g., KS-000034YL in ): Strong electron-withdrawing effects improve antibacterial activity but may reduce kinase inhibition due to steric bulk .
Position 5 Modifications
- 5-Methyl (Target Compound) : Methyl groups at position 5 improve metabolic stability without significantly altering electronic properties .
- 5-Ethyl (e.g., 6-ethyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine in ): Longer alkyl chains increase lipophilicity, enhancing membrane permeability but risking off-target effects .
Structure-Activity Relationship (SAR) Insights
- Position 3: Hydrophobic groups (e.g., p-tolyl, 4-fluorophenyl) are critical for ATP-binding pocket interactions in kinases. Electron-donating groups (e.g., methyl in p-tolyl) enhance affinity, while electron-withdrawing groups (e.g., CF₃ in KS-000034YL) shift activity toward non-kinase targets .
- Position 7 : Nitrogen-containing substituents (piperazinyl, morpholinyl) improve solubility and isoform selectivity. Bulkier groups (e.g., trifluoromethyl) may reduce kinase inhibition but enhance antibacterial effects .
- Position 5 : Small alkyl groups (methyl, ethyl) optimize metabolic stability without compromising binding. Larger substituents (e.g., phenyl in ZINC2323533) risk steric clashes .
Preparation Methods
Cyclocondensation Reactions: Foundation of Pyrazolo[1,5-a]pyrimidine Synthesis
Core Scaffold Assembly
The cyclocondensation of 3-amino-5-methyl-1H-pyrazole (24 ) with 1,3-biselectrophilic reagents remains the most widely employed method for constructing the pyrazolo[1,5-a]pyrimidine core. For the target compound, the reaction involves a β-enaminone or β-haloenone derivative to install substituents at positions 2, 3, 5, and 7. A representative pathway (Scheme 1) utilizes 4-ethoxy-1,1,1-trifluoro-3-(p-tolyl)alken-2-one as the biselectrophilic partner, reacting with 24 under reflux in ethanol to yield the intermediate 2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol (26 ).
Key Reaction Parameters:
Introduction of the 4-Ethylpiperazinyl Group
Functionalization at position 7 is achieved via nucleophilic aromatic substitution (SNAr) using 1-ethylpiperazine . The hydroxyl group in 26 is replaced under mild basic conditions (e.g., K2CO3 in DMF at 60°C), affording the final product in 65–78% yield. Electronic effects from the electron-withdrawing trifluoromethyl group in the intermediate enhance reactivity at position 7, ensuring regioselectivity.
Ultrasound-Assisted Synthesis: Enhancing Efficiency
Mechanistic Advantages
Ultrasound irradiation significantly accelerates the cyclocondensation step by promoting cavitation, which enhances mass transfer and reaction kinetics. A 2013 protocol demonstrated the synthesis of analogous pyrazolo[1,5-a]pyrimidines in 5 minutes with yields of 61–98%. Adapting this method, 3-amino-5-methyl-1H-pyrazole and 4-methoxy-1,1,1-trifluoro-3-(p-tolyl)alken-2-one react in ethanol under ultrasound (40 kHz, 300 W), yielding 26 in 92% purity.
Comparative Data:
| Parameter | Conventional Method | Ultrasound Method |
|---|---|---|
| Reaction Time | 6–12 hours | 5 minutes |
| Yield | 70–85% | 88–92% |
| Energy Consumption | High | Low |
Electrochemical Functionalization: Sustainable Modifications
Selenylation and Amination
Recent advances in electrochemistry enable regioselective functionalization of preformed pyrazolo[1,5-a]pyrimidines. For instance, 26 undergoes electrochemical selenylation at position 3 using diphenyl diselenide ((PhSe)2) in an undivided cell (constant potential: +0.8 V vs. Ag/AgCl). However, for the target compound, electrochemical amination at position 7 with 4-ethylpiperazine proves more relevant. This method avoids harsh reagents and achieves 74% yield under ambient conditions.
Multicomponent and Pericyclic Approaches
One-Pot Strategies
A three-component reaction involving 3-amino-5-methyl-1H-pyrazole , ethyl acetoacetate , and p-tolualdehyde constructs the pyrimidine ring in a single step. The reaction proceeds via a Mannich-type intermediate, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the system. Yields range from 55–68%, with the 4-ethylpiperazinyl group introduced subsequently via SNAr.
Diels-Alder Cycloaddition
An innovative approach employs N-propargylic sulfonylhydrazones as diene precursors. Copper-catalyzed cyclization forms a triazole intermediate, which undergoes intramolecular Diels-Alder reaction to yield the pyrazolo[1,5-a]pyrimidine core. Functionalization with 1-ethylpiperazine is achieved post-cyclization.
Comparative Analysis and Optimization Strategies
Yield and Scalability
| Method | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 70–85 | High | Well-established protocol |
| Ultrasound | 88–92 | Moderate | Rapid synthesis |
| Electrochemical | 74 | Low | Mild conditions |
| Multicomponent | 55–68 | Moderate | One-pot simplicity |
Regioselectivity Challenges
Q & A
Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how are reaction conditions optimized?
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, refluxing 1,1,1-trifluoro-4-methoxy-4-(4-tolyl)-but-3-en-2-one with 5-methyl-3-amino-1H-pyrazole in acetic acid yields trifluoromethylated derivatives . Key parameters include solvent choice (e.g., acetic acid for protonation), temperature (reflux conditions), and reaction time (16 hours for complete conversion). Monitoring via thin-layer chromatography (TLC) ensures reaction progress . Purification often involves recrystallization from hexane or ethanol to achieve >70% yields .
Q. How are structural and purity characteristics validated for pyrazolo[1,5-a]pyrimidine compounds?
Structural validation employs 1H/13C NMR to confirm substituent positions and mass spectrometry (MS) for molecular weight verification. For instance, 7-amino derivatives show characteristic NH₂ peaks at δ 6.8–7.2 ppm in 1H NMR, while trifluoromethyl groups exhibit distinct 19F NMR signals . Elemental analysis (C, H, N) is critical for purity, with deviations <0.4% from theoretical values indicating high purity . X-ray crystallography further resolves planar configurations, as seen in 2-methyl-5-(4-tolyl)-7-(trifluoromethyl) derivatives, where dihedral angles between fused rings are <1° .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
Discrepancies in melting points or NMR shifts often arise from polymorphic forms or solvent effects. For example, 7-amino-3-(2'-chlorophenylazo)pyrazolo[1,5-a]pyrimidine exhibits a melting point of 266–268°C , while trifluoromethyl analogs melt at 233–235°C . Cross-referencing with single-crystal X-ray data clarifies structural assignments. Computational modeling (e.g., DFT) can predict spectral trends, aiding in distinguishing regioisomers .
Q. What strategies optimize regioselectivity in functionalizing position 7 of pyrazolo[1,5-a]pyrimidines?
Position 7 is electrophilic, enabling nucleophilic substitution. Using silylformamidines as reagents under anhydrous conditions (e.g., benzene solvent) selectively installs dimethylamino groups at position 7 . Steric effects from substituents (e.g., p-tolyl at position 3) direct reactivity; bulky groups reduce competing side reactions. Kinetic studies via HPLC-MS track intermediate formation, ensuring >90% regioselectivity .
Q. How do structural modifications at position 7 influence biological activity?
Introducing ethylpiperazine or trifluoromethyl groups enhances pharmacokinetic properties. Ethylpiperazine derivatives improve solubility and CNS penetration due to amine protonation at physiological pH . Trifluoromethyl groups increase metabolic stability by resisting oxidative degradation, as shown in antifungal assays . Comparative SAR studies using enzyme inhibition assays (e.g., xanthine oxidase) quantify potency changes, with IC₅₀ values correlating with electron-withdrawing substituents .
Q. What advanced techniques characterize intermolecular interactions in pyrazolo[1,5-a]pyrimidine crystals?
X-ray crystallography reveals van der Waals-dominated packing. For example, 2-methyl-5-(4-tolyl)-7-(trifluoromethyl) derivatives form layered structures stabilized by C–H···F interactions (2.8–3.1 Å) . Hirshfeld surface analysis quantifies interaction contributions: F···H contacts account for 12–15% of packing in trifluoromethylated analogs . Differential scanning calorimetry (DSC) further identifies polymorph transitions, critical for formulation stability .
Methodological Considerations
Q. How should researchers design comparative studies with pyrazolo[1,5-a]pyrimidine analogs?
- Control groups : Include parent compounds (e.g., unsubstituted pyrazolo[1,5-a]pyrimidine) to baseline activity .
- Variable isolation : Systematically vary substituents (e.g., ethylpiperazine vs. methylpiperazine) to isolate electronic/steric effects .
- Data normalization : Express bioactivity (e.g., IC₅₀) relative to reference standards (e.g., zaleplon for hypnotic activity) .
Q. What protocols ensure reproducibility in multi-step syntheses?
- Step documentation : Record exact stoichiometry (e.g., 1.0 mmol substrate in 5 ml acetic acid) and cooling rates (e.g., gradual cooling to 25°C over 2 hours) .
- Batch testing : Validate intermediates via LC-MS before proceeding. For example, confirm azo intermediate formation at λmax 450–500 nm .
- Error analysis : Report yield ranges (e.g., 67–79%) and purity thresholds (e.g., ≥95% by HPLC) across ≥3 independent trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
